tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C12H21F2NO3 . It is used in various chemical reactions and has potential applications in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a tert-butyl ester group and a 2-hydroxyethyl group attached to the piperidine ring .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The exact melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Drug Discovery Building Blocks
The compound tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a valuable building block in drug discovery. Its physicochemical properties allow for the tuning of drug leads by appending these subunits to various scaffolds, enhancing the potential for creating effective pharmaceuticals .
Fragment-Based Libraries
This compound is also a significant addition to fragment-based libraries used in advanced drug discovery. It represents a unique input for creating diverse molecular structures that can be screened for potential therapeutic activity .
Stereoselective Synthesis
In synthetic chemistry, this compound is used in stereoselective syntheses, where specific stereochemistry is required. For example, it can react with L-selectride to yield cis isomers with high selectivity .
Organic Synthesis
The tert-butyl group in the compound makes it a useful reagent in organic synthesis, particularly for introducing protection groups that can be removed later without affecting the molecule’s core structure .
Research and Development
Companies like Fujifilm Wako Pure Chemical Corporation utilize compounds like this for a wide range of research and development applications, from life sciences to environmental testing .
Chemical Intermediates
This compound acts as an intermediate in the synthesis of more complex chemical entities, which can have various applications in chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
Based on its structural similarity to other compounds used in protac development, it may function as a linker molecule that connects a target protein to an e3 ubiquitin ligase, leading to the degradation of the target protein .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Result of Action
If used in a protac, the result of its action would be the targeted degradation of specific proteins .
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-16)12(13,14)8-15/h9,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPEHUAFYFBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334415-93-8 | |
Record name | tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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